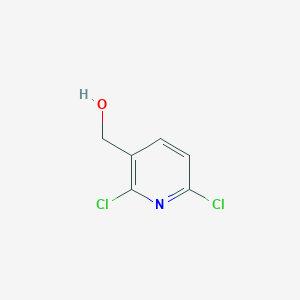

(2,6-Dichloropyridin-3-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,6-dichloropyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO/c7-5-2-1-4(3-10)6(8)9-5/h1-2,10H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWEVVZQDRPWAND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1CO)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30482830 | |

| Record name | (2,6-dichloropyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30482830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55304-90-0 | |

| Record name | (2,6-dichloropyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30482830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (2,6-Dichloropyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,6-Dichloropyridin-3-yl)methanol is a halogenated pyridine derivative that serves as a versatile building block in synthetic organic chemistry. Its unique electronic properties, stemming from the electron-withdrawing nature of the two chlorine atoms on the pyridine ring, make it a valuable synthon for the construction of complex molecular architectures, particularly in the realm of medicinal chemistry. This guide provides a comprehensive overview of the chemical properties, synthesis, spectral characterization, and reactivity of this compound, with a focus on its applications in drug discovery and development.

Introduction

The pyridine scaffold is a ubiquitous motif in a vast array of pharmaceuticals and biologically active compounds. The introduction of halogen substituents onto the pyridine ring significantly modulates its chemical reactivity and provides handles for further functionalization through various cross-coupling and nucleophilic substitution reactions. This compound, with its strategic placement of two chlorine atoms and a reactive hydroxymethyl group, presents a unique combination of functionalities that are highly sought after in the design and synthesis of novel therapeutic agents. The electron-deficient nature of the pyridine ring enhances its susceptibility to nucleophilic attack, while the primary alcohol offers a site for a wide range of chemical transformations. This guide aims to provide a detailed technical resource for researchers and scientists working with this important chemical intermediate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting its behavior in various chemical and biological systems.

| Property | Value | Source |

| CAS Number | 55304-90-0 | [Santa Cruz Biotechnology, n.d.[1]] |

| Molecular Formula | C₆H₅Cl₂NO | [Santa Cruz Biotechnology, n.d.[1]] |

| Molecular Weight | 178.02 g/mol | [Santa Cruz Biotechnology, n.d.[1]] |

| Melting Point | 73-74 °C | [Biosynce, n.d.[2]] |

| Boiling Point | 311.6 ± 37.0 °C at 760 mmHg | [Biosynce, n.d.[2]] |

| Density | 1.5 ± 0.1 g/cm³ | [Biosynce, n.d.[2]] |

| Appearance | White to off-white solid | Inferred from typical properties of similar compounds |

| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. | Inferred from chemical structure and general solubility principles |

Synthesis

The most common and efficient method for the synthesis of this compound involves the reduction of the corresponding carboxylic acid, 2,6-dichloronicotinic acid.

Synthetic Workflow

Caption: Synthetic workflow for the preparation of this compound.

Experimental Protocol: Reduction of 2,6-Dichloronicotinic Acid

This protocol describes the reduction of 2,6-dichloronicotinic acid using a borane-tetrahydrofuran complex to yield this compound[3].

Materials:

-

2,6-Dichloronicotinic acid

-

Anhydrous tetrahydrofuran (THF)

-

Borane-tetrahydrofuran complex (1.0 M solution in THF)

-

Water

-

Potassium carbonate

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Dissolve 2,6-dichloronicotinic acid (1.00 g, 5.21 mmol) in anhydrous tetrahydrofuran (5 mL) in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add the borane-tetrahydrofuran complex (7.82 mL, 7.82 mmol, 1.0 M solution in THF) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

After the reaction is complete (monitored by TLC), cautiously add water (1 mL) to quench the excess borane, followed by the addition of potassium carbonate.

-

Continue stirring for an additional 2 hours.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of 10:90 to 20:80 ethyl acetate/hexane as the eluent.

-

Combine the fractions containing the desired product and evaporate the solvent to afford this compound as a solid.

Yield: 876 mg (94%)[3].

Spectral Analysis

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the proton environments in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.96 | d | 1H | H-4 |

| 7.45 | d | 1H | H-5 |

| 4.64 | s | 2H | -CH₂OH |

Solvent: Methanol-d₄, Frequency: 400 MHz, J = 8.0 Hz[3].

¹³C NMR Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include:

-

O-H stretch: A broad and strong absorption in the region of 3400-3200 cm⁻¹, characteristic of the hydroxyl group and indicative of hydrogen bonding.

-

C-H stretch (aromatic): Absorptions typically above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Absorptions typically below 3000 cm⁻¹.

-

C=C and C=N stretching (aromatic ring): A series of bands in the 1600-1400 cm⁻¹ region.

-

C-O stretch: A strong absorption in the 1260-1000 cm⁻¹ region.

-

C-Cl stretch: Absorptions in the 850-550 cm⁻¹ region.

Mass Spectrometry

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 177, corresponding to the molecular weight of the compound. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments will be observed, with peaks at M, M+2, and M+4 in an approximate ratio of 9:6:1. Common fragmentation patterns would likely involve the loss of a hydrogen atom, a hydroxyl radical, or the entire hydroxymethyl group.

Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is dictated by the interplay of the dichloropyridine ring and the hydroxymethyl group.

Reactivity of the Dichloropyridine Ring

The two electron-withdrawing chlorine atoms significantly activate the pyridine ring towards nucleophilic aromatic substitution (SNAr). This allows for the selective displacement of one or both chlorine atoms by a variety of nucleophiles, such as amines, thiols, and alkoxides. This reactivity is a cornerstone of its utility in building complex molecular scaffolds.

Caption: General reactivity of the dichloropyridine ring via nucleophilic aromatic substitution.

Reactivity of the Hydroxymethyl Group

The primary alcohol functionality of this compound can undergo a wide range of standard transformations, including:

-

Oxidation: to the corresponding aldehyde or carboxylic acid.

-

Esterification: reaction with carboxylic acids or their derivatives.

-

Etherification: formation of ethers.

-

Conversion to halides: for subsequent nucleophilic displacement.

This dual reactivity makes this compound a highly versatile building block for creating diverse chemical libraries for drug screening.

Applications in Kinase Inhibitor Synthesis

The 2,6-disubstituted pyridine motif is a common feature in many kinase inhibitors, where it can act as a hinge-binding motif, forming crucial hydrogen bonds with the protein kinase. While specific examples detailing the direct use of this compound in the synthesis of named kinase inhibitors are not prevalent in the readily available literature, its structural features make it an ideal starting material for such endeavors. For instance, the sequential SNAr reactions on the dichloropyridine core, coupled with modifications of the hydroxymethyl group, provide a facile route to a variety of 2,3,6-trisubstituted pyridines, which are popular scaffolds for drug candidates[4][5]. The development of novel Protein Kinase C theta (PKCθ) inhibitors has utilized related 3-substituted-2,6-difluoropyridines, highlighting the importance of this substitution pattern in kinase inhibitor design[4][5].

Safety and Handling

This compound is classified as an irritant and may be harmful if swallowed, in contact with skin, or if inhaled. It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its well-defined synthesis, distinct physicochemical properties, and predictable reactivity make it an attractive starting material for the construction of complex, biologically active molecules. The ability to selectively functionalize both the dichloropyridine ring and the hydroxymethyl group provides chemists with a powerful tool for the rapid generation of diverse chemical entities for screening and lead optimization. This technical guide serves as a comprehensive resource for researchers looking to harness the full potential of this important chemical intermediate.

References

- Biosynce. (n.d.). This compound CAS 55304-90-0.

- PubMed. (2018). Practical application of 3-substituted-2,6-difluoropyridines in drug discovery: Facile synthesis of novel protein kinase C theta inhibitors. PubMed.

- ResearchGate. (n.d.). Practical application of 3-substituted-2,6-difluoropyridines in drug discovery: Facile synthesis of novel protein kinase C theta inhibitors.

Sources

- 1. (4-Amino-2,6-dichloropyridin-3-yl)methanol|BLD Pharm [bldpharm.com]

- 2. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000696) [hmdb.ca]

- 3. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Practical application of 3-substituted-2,6-difluoropyridines in drug discovery: Facile synthesis of novel protein kinase C theta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

(2,6-Dichloropyridin-3-yl)methanol CAS number

An In-depth Technical Guide to (2,6-Dichloropyridin-3-yl)methanol

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key building block in synthetic and medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document details the compound's physicochemical properties, synthesis, spectroscopic characterization, applications, and safety protocols. The information is presented to not only inform but also to explain the rationale behind its utility and handling.

Core Compound Identification and Physicochemical Properties

This compound is a substituted pyridine derivative whose structural features—a dichlorinated aromatic ring and a primary alcohol—make it a versatile intermediate for introducing the 2,6-dichloropyridin-3-yl moiety into more complex molecules.

| Property | Value | Source |

| CAS Number | 55304-90-0 | [1] |

| Molecular Formula | C₆H₅Cl₂NO | |

| Molecular Weight | 178.02 g/mol | |

| IUPAC Name | This compound | |

| Synonyms | 2,6-Dichloronicotinyl alcohol | |

| Physical Form | Solid | |

| Purity | Typically ≥97% |

Synthesis of this compound

The most common and efficient synthesis of this compound involves the reduction of the corresponding carboxylic acid or its ester derivative. This transformation is a cornerstone of functional group interconversion in organic synthesis. The choice of a mild reducing agent like sodium borohydride is critical to selectively reduce the ester to the alcohol without affecting the chlorine substituents on the pyridine ring.

Synthetic Workflow: Reduction of a Carboxylate Ester

The following diagram illustrates a typical synthetic pathway from a readily available starting material.

Caption: A typical workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative example for the synthesis of this compound.[2]

-

Dissolution: Dissolve the starting material, such as methyl 2,6-dichloropyridine-3-carboxylate, in an appropriate alcohol solvent like methanol or ethanol in a reaction flask.

-

Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with stirring. This is crucial for controlling the exothermic nature of the reduction reaction.

-

Reduction: Slowly add a reducing agent, such as sodium borohydride (NaBH₄), in portions to the cooled solution. Maintaining a low temperature prevents side reactions and ensures selective reduction.

-

Reaction: After the addition is complete, continue stirring the reaction mixture at low temperature for a few hours, followed by stirring at room temperature to ensure the reaction goes to completion.

-

Quenching and Workup: Carefully add an acid, like dilute hydrochloric acid, to quench the reaction and neutralize any excess reducing agent.

-

Extraction: Extract the product from the aqueous mixture using an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers, dry over an anhydrous salt like magnesium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography to yield pure this compound.

Spectroscopic Characterization

Structural elucidation of this compound is typically achieved through a combination of NMR, IR, and mass spectrometry. The following table provides predicted data based on its structure and data from analogous compounds like 2,6-dichloropyridine.[3]

| Technique | Predicted Data | Interpretation |

| ¹H NMR | ~7.5-8.0 ppm (d, 1H), ~7.3-7.8 ppm (d, 1H), ~4.7 ppm (s, 2H), ~2.5-3.5 ppm (s, 1H) | Aromatic protons on the pyridine ring, methylene protons of the alcohol, and the hydroxyl proton. |

| ¹³C NMR | ~150-155 ppm (2C), ~138-142 ppm (1C), ~120-125 ppm (2C), ~60-65 ppm (1C) | Carbons of the pyridine ring and the methylene carbon. |

| IR (cm⁻¹) | ~3200-3600 (broad), ~3000-3100, ~1550-1600, ~1000-1100, ~700-800 | O-H stretch (alcohol), C-H stretch (aromatic), C=C/C=N stretches (ring), C-O stretch, C-Cl stretch. |

| Mass Spec (m/z) | ~177/179/181 | Molecular ion peaks showing the characteristic isotopic pattern for two chlorine atoms. |

Role in Drug Discovery and Medicinal Chemistry

Pyridine derivatives are integral to the development of new pharmaceuticals due to their presence in a wide array of biologically active compounds.[4] this compound serves as a valuable building block for several reasons:

-

Versatile Intermediate: The primary alcohol is a versatile functional group that can be easily oxidized to an aldehyde or carboxylic acid, or converted to other functionalities, allowing for diverse synthetic modifications.

-

Scaffold for Bioactive Molecules: The dichloropyridine core is a common scaffold in medicinal chemistry. The chlorine atoms can serve as handles for cross-coupling reactions or can be retained for their electronic and steric effects, which can influence binding to biological targets.

-

Application in Kinase Inhibitors: Substituted pyridines are frequently found in protein kinase inhibitors, a major class of drugs.[5] This compound provides a ready-made, functionalized core for the synthesis of novel inhibitor candidates.

Caption: Logical workflow of utilizing this compound in a drug discovery pipeline.

Safety and Handling

While specific hazard data for this compound is limited, related compounds exhibit certain hazards that should be considered.[6]

-

GHS Hazard Statements (Predicted):

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

-

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.

-

References

- BLDpharm. This compound.

- Sigma-Aldrich. (4,6-dichloropyridin-3-yl)methanol.

- Benchchem.

- Google Patents. Method for producing (2,6-dichloropyridin-4-yl) methanol.

- National Center for Biotechnology Information. 2,6-Dichloropyridine-3,5-dicarbonitrile.

- PubChem. (5,6-Dichloropyridin-3-yl)methanol.

- ResearchGate. Practical application of 3-substituted-2,6-difluoropyridines in drug discovery: Facile synthesis of novel protein kinase C theta inhibitors.

Sources

- 1. 55304-90-0|this compound|BLD Pharm [bldpharm.com]

- 2. JP2003055348A - Method for producing (2,6-dichloropyridin-4-yl) methanol - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2,6-Dichloropyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. (5,6-Dichloropyridin-3-yl)methanol | C6H5Cl2NO | CID 21882961 - PubChem [pubchem.ncbi.nlm.nih.gov]

(2,6-Dichloropyridin-3-yl)methanol molecular weight

An In-depth Technical Guide to (2,6-Dichloropyridin-3-yl)methanol

Executive Summary

This compound is a halogenated pyridine derivative that serves as a crucial and versatile building block in modern synthetic chemistry. Its unique electronic and structural properties, imparted by the two chlorine atoms on the pyridine ring, make it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. This guide provides a comprehensive technical overview for researchers and drug development professionals, covering its physicochemical properties, a robust synthesis and purification protocol, methods for structural characterization, key applications, and essential safety and handling procedures. The focus is not merely on presenting data, but on providing the causal logic behind experimental choices and protocols, ensuring a self-validating and reliable framework for its use in a research and development setting.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical intermediate is a thorough understanding of its fundamental properties. These data points are critical for reaction planning, purification, and storage.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 55304-90-0 | [1] |

| Molecular Formula | C₆H₅Cl₂NO | [2] |

| Molecular Weight | 178.02 g/mol | [2] |

| Physical Form | Solid | |

| SMILES | OCC1=CC=NC(Cl)=C1Cl | [2] |

| InChIKey | ZOFUUOULXZPZHP-UHFFFAOYSA-N | [3] |

Synthesis and Purification

The reliable synthesis of this compound is paramount for its application in multi-step synthetic campaigns. A common and efficient method involves the selective reduction of the corresponding carbaldehyde or carboxylate precursor. This approach is favored due to the commercial availability of the starting materials and the high yields achievable with mild reducing agents that do not affect the chlorinated aromatic ring.

Synthetic Pathway Overview

The conversion of 2,6-Dichloropyridine-3-carbaldehyde to this compound is typically achieved via chemoselective reduction. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation. It is a mild reductant, which ensures that the aldehyde functional group is selectively reduced to a primary alcohol while leaving the robust dichloropyridine ring intact. The reaction is typically performed in an alcoholic solvent like methanol or ethanol, which also serves to protonate the resulting alkoxide intermediate.

Caption: Synthetic route from aldehyde to alcohol.

Experimental Protocol: Synthesis

This protocol details the reduction of 2,6-Dichloropyridine-3-carbaldehyde.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-Dichloropyridine-3-carbaldehyde (1.0 eq) in anhydrous methanol (approx. 10 mL per gram of aldehyde).

-

Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0-5 °C. This is crucial to control the exothermic reaction and prevent potential side reactions.

-

Reagent Addition: Slowly add sodium borohydride (NaBH₄) (1.1 eq) portion-wise over 15-20 minutes. Maintain the temperature below 10 °C during the addition. The portion-wise addition prevents a rapid, uncontrolled evolution of hydrogen gas.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

-

Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by slowly adding 1M hydrochloric acid (HCl) dropwise until the effervescence ceases and the pH is neutral (~7).

-

Workup: Concentrate the mixture under reduced pressure to remove the methanol. Add deionized water to the residue and extract the product with ethyl acetate (3 x 20 mL). The organic layers are combined.

-

Drying and Filtration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate in vacuo to yield the crude product.

Purification Protocol: Recrystallization

-

Solvent Selection: Choose a suitable solvent system for recrystallization. A common choice is a mixture of ethyl acetate and hexanes.

-

Dissolution: Dissolve the crude product in a minimal amount of hot ethyl acetate.

-

Crystallization: Slowly add hexanes to the hot solution until it becomes slightly turbid.

-

Cooling: Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) to facilitate complete crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Spectroscopic Characterization

Structural verification is a non-negotiable step. A combination of NMR, MS, and IR spectroscopy provides unambiguous confirmation of the identity and purity of the synthesized this compound.

Caption: Workflow for spectroscopic analysis.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, a singlet or triplet for the hydroxyl proton (which may exchange with D₂O), and a characteristic singlet for the two methylene protons (-CH₂OH).

-

¹³C NMR: The carbon NMR will display signals for the four unique carbons in the aromatic ring and one signal for the methylene carbon.

-

Mass Spectrometry (MS): The mass spectrum is critical for confirming the molecular weight. A key feature will be the isotopic pattern of the molecular ion peak (M⁺). Due to the presence of two chlorine atoms, a characteristic pattern of peaks at M, M+2, and M+4 will be observed, with relative intensities of approximately 9:6:1, confirming the presence of two chlorine atoms[4].

-

Infrared (IR) Spectroscopy: The IR spectrum will prominently feature a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group.

Applications in Research and Development

This compound is not an end product but a high-value intermediate. Its utility stems from the ability to further functionalize the primary alcohol (e.g., through oxidation, etherification, or esterification) while leveraging the electronic properties of the dichloropyridine core.

Role as a Synthetic Intermediate

This compound is a key precursor in the synthesis of more complex molecules. The chlorine atoms can be substituted via nucleophilic aromatic substitution reactions, and the hydroxymethyl group provides a handle for building out molecular complexity. This dual reactivity makes it a strategic component in combinatorial chemistry and library synthesis.

Sources

An In-depth Technical Guide to the Structure Elucidation of (2,6-Dichloropyridin-3-yl)methanol

This technical guide provides a comprehensive overview of the synthesis and detailed structure elucidation of (2,6-Dichloropyridin-3-yl)methanol, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the experimental methodologies and data interpretation required for the unambiguous characterization of this molecule.

Introduction

This compound, with the Chemical Abstracts Service (CAS) registry number 55304-90-0 , is a substituted pyridylmethanol derivative.[1] Its structural features, particularly the presence of two chlorine atoms on the pyridine ring, make it a versatile building block in organic synthesis. Accurate and thorough characterization is paramount to ensure the purity and identity of this compound for subsequent applications. This guide will detail a reliable synthetic route and a multi-faceted analytical approach for its complete structure elucidation, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the reduction of its corresponding carboxylic acid, 2,6-dichloronicotinic acid. This transformation can be effectively achieved using a borane-tetrahydrofuran complex.

Synthesis workflow for this compound.

Experimental Protocol

The following protocol is a detailed procedure for the synthesis of this compound.[2]

Materials:

-

2,6-Dichloronicotinic acid

-

Borane-tetrahydrofuran complex (1.0 M solution in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Water

-

Potassium carbonate

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Dissolve 2,6-dichloronicotinic acid (1.0 g, 5.21 mmol) in anhydrous tetrahydrofuran (5 mL) in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add borane-tetrahydrofuran complex (7.82 mL, 7.82 mmol, 1.0 M solution in THF) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

After the reaction is complete, quench the reaction by the careful addition of water (1 mL).

-

Add potassium carbonate and continue stirring for 2 hours.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane (10:90 to 20:80) as the eluent to yield this compound.[2]

Spectroscopic Characterization and Structure Elucidation

A combination of spectroscopic techniques is essential for the unambiguous confirmation of the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the two aromatic protons on the pyridine ring and the two protons of the methylene group.

Experimental Data: The ¹H NMR spectrum of the synthesized product was recorded on a 400 MHz spectrometer in methanol-d4.[2]

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 1 | 7.96 | Doublet | 8.0 | 1H | H-4 |

| 2 | 7.45 | Doublet | 8.0 | 1H | H-5 |

| 3 | 4.64 | Singlet | - | 2H | -CH₂- |

Interpretation:

-

The two doublets at 7.96 and 7.45 ppm are characteristic of two adjacent aromatic protons on a pyridine ring. The coupling constant of 8.0 Hz confirms their ortho relationship.

-

The singlet at 4.64 ppm, integrating to two protons, is assigned to the methylene (-CH₂) group of the methanol substituent. The absence of coupling indicates no adjacent protons.

-

The downfield shift of the H-4 proton compared to the H-5 proton is consistent with the substitution pattern on the pyridine ring.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~151 |

| C-6 | ~150 |

| C-4 | ~140 |

| C-3 | ~135 |

| C-5 | ~124 |

| -CH₂- | ~60 |

Interpretation:

-

The signals for C-2 and C-6 are expected to be in the most downfield region due to the direct attachment of the electronegative chlorine atoms and the nitrogen atom of the pyridine ring.

-

The signal for C-4 is also expected to be downfield.

-

The signal for the methylene carbon (-CH₂) is anticipated to appear in the aliphatic region, around 60 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. While a specific experimental spectrum for this compound was not found, the expected characteristic absorption bands can be predicted based on its structure and data from similar compounds like 2,6-dichloropyridine.[3][4]

Predicted FT-IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Broad | O-H stretch (from the alcohol) |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2900 | Medium | Aliphatic C-H stretch (-CH₂) |

| ~1600-1400 | Strong | C=C and C=N stretching vibrations of the pyridine ring |

| ~1100-1000 | Strong | C-O stretch |

| ~800-700 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Expected Mass Spectrum Data:

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₆H₅Cl₂NO), which is approximately 177 g/mol . Due to the presence of two chlorine atoms, a characteristic isotopic pattern for M⁺, M⁺+2, and M⁺+4 will be observed with relative intensities of approximately 9:6:1.

-

Key Fragmentation Patterns:

-

Loss of a chlorine atom (-Cl) to give a fragment at [M-35]⁺.

-

Loss of the hydroxymethyl group (-CH₂OH) to give a fragment at [M-31]⁺.

-

Cleavage of the C-C bond between the pyridine ring and the methanol group.

-

Predicted key fragmentation pathways for this compound.

Crystallographic Analysis

While a single-crystal X-ray structure for this compound has not been reported in the searched literature, analysis of closely related structures, such as (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, reveals common supramolecular motifs.[5] In many substituted pyridylmethanol derivatives, hydrogen bonding between the hydroxyl group and the pyridine nitrogen of an adjacent molecule is a dominant intermolecular interaction, often leading to the formation of chains or other organized structures in the solid state.[5][6] Such interactions would also be expected to play a significant role in the crystal packing of this compound.

Conclusion

The structure of this compound can be confidently elucidated through a combination of a well-defined synthetic protocol and comprehensive spectroscopic analysis. The reduction of 2,6-dichloronicotinic acid provides an efficient route to the target molecule. The structure is unequivocally confirmed by ¹H NMR spectroscopy, and further supported by predicted ¹³C NMR, FT-IR, and mass spectrometry data. This guide provides the necessary experimental details and data interpretation framework for researchers working with this important chemical intermediate.

References

Sources

Spectroscopic Blueprint of (2,6-Dichloropyridin-3-yl)methanol: A Technical Guide for Researchers

This technical guide provides an in-depth analysis of the spectroscopic characteristics of (2,6-Dichloropyridin-3-yl)methanol, a key heterocyclic building block in medicinal chemistry and materials science. This document is tailored for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While direct experimental spectra for this specific compound are not widely published, this guide synthesizes predictive data based on established spectroscopic principles and data from analogous structures to provide a robust analytical framework.

Structural and Spectroscopic Overview

This compound, with the molecular formula C₆H₅Cl₂NO, possesses a unique electronic and structural profile arising from the interplay of the electron-withdrawing chloro substituents and the hydroxymethyl group on the pyridine ring. Understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and structural verification in synthetic applications.

Predicted Spectroscopic Data Summary

The following tables summarize the predicted ¹H NMR, ¹³C NMR, key IR absorptions, and mass spectrometric fragmentation for this compound.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.85 | Doublet (d) | ~8.0 | H-4 |

| ~7.35 | Doublet (d) | ~8.0 | H-5 |

| ~4.80 | Singlet (s) | - | -CH₂- |

| ~2.50 (broad) | Singlet (s) | - | -OH |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~152.0 | C-2, C-6 |

| ~140.0 | C-4 |

| ~128.0 | C-3 |

| ~122.0 | C-5 |

| ~60.0 | -CH₂OH |

Table 3: Key Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 (broad) | Strong | O-H stretch (intermolecular hydrogen bonded) |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~2950-2850 | Medium | C-H stretch (aliphatic -CH₂-) |

| ~1580, ~1550 | Strong | C=C and C=N stretching vibrations (pyridine ring) |

| ~1450 | Medium | -CH₂- scissoring |

| ~1100-1000 | Strong | C-O stretch (primary alcohol) |

| ~800-700 | Strong | C-Cl stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Abundance (%) | Assignment |

| 177 | High | [M]⁺ (with ²³⁵Cl) |

| 179 | High | [M+2]⁺ (with one ³⁵Cl and one ³⁷Cl) |

| 181 | Moderate | [M+4]⁺ (with ²³⁷Cl) |

| 148 | Moderate | [M-CHO]⁺ |

| 112 | Moderate | [M-CH₂OH - Cl]⁺ |

In-Depth Spectroscopic Interpretation and Rationale

The predicted data are grounded in the fundamental principles of spectroscopy and analysis of structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the carbon-hydrogen framework.

-

¹H NMR: The aromatic region is expected to show two doublets corresponding to the two adjacent protons on the pyridine ring (H-4 and H-5). The downfield shift of H-4 is anticipated due to the deshielding effect of the adjacent nitrogen and chloro-substituent. The methylene protons (-CH₂) of the methanol group are expected to appear as a singlet, as they lack adjacent protons for coupling. The hydroxyl proton signal is typically broad and its chemical shift can vary with concentration and solvent.[1][2]

-

¹³C NMR: The pyridine ring carbons will exhibit distinct chemical shifts. The carbons bearing the chlorine atoms (C-2 and C-6) are expected to be the most downfield due to the strong electron-withdrawing effect of the chlorine atoms. The carbon attached to the hydroxymethyl group (C-3) will also be significantly deshielded. The methylene carbon of the methanol group will appear in the aliphatic region, typically around 60 ppm.[3][4]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is instrumental in identifying the functional groups present.

The most characteristic absorption will be a broad band in the 3400-3200 cm⁻¹ region, indicative of the O-H stretching of the hydroxyl group involved in intermolecular hydrogen bonding.[5][6] Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region. The presence of the pyridine ring will be confirmed by strong C=C and C=N stretching bands around 1580 and 1550 cm⁻¹. The C-O stretching of the primary alcohol will likely appear as a strong band between 1100 and 1000 cm⁻¹. Finally, the C-Cl stretching vibrations are expected in the fingerprint region, typically between 800 and 700 cm⁻¹.[7][8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Under electron ionization (EI), the molecular ion peak ([M]⁺) is expected to be prominent. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and its fragments. The M, M+2, and M+4 peaks will appear in an approximate ratio of 9:6:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[9][10] Common fragmentation pathways for benzylic alcohols include the loss of a hydrogen radical, a formyl radical (CHO), or the entire hydroxymethyl group.[11]

Experimental Protocols

To obtain high-quality spectroscopic data for this compound, the following standardized protocols are recommended.

NMR Data Acquisition

Caption: Workflow for NMR data acquisition and processing.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean NMR tube.[12] Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Insert the sample into a high-field NMR spectrometer (e.g., 400 or 500 MHz). After temperature equilibration, tune and shim the probe to optimize the magnetic field homogeneity. For ¹H NMR, acquire the spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity.[13]

-

Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform. The resulting spectrum is then phased and baseline corrected. For ¹H NMR, the signals are integrated to determine the relative ratios of the different types of protons.

FT-IR Data Acquisition

Caption: Workflow for FT-IR data acquisition using the KBr pellet method.

Methodology:

-

Sample Preparation: For a solid sample, the KBr pellet technique is common.[14] A small amount of the sample (1-2 mg) is finely ground with about 100 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: A background spectrum of the empty sample compartment is recorded. The KBr pellet is then placed in the sample holder, and the sample spectrum is acquired. A typical spectral range is 4000-400 cm⁻¹.[15]

-

Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum. This removes interfering signals from atmospheric water and carbon dioxide.

Mass Spectrometry Data Acquisition

Caption: Workflow for Mass Spectrometry data acquisition using Electron Ionization.

Methodology:

-

Sample Introduction: The sample can be introduced directly into the ion source via a heated probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: In Electron Ionization (EI), the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.

-

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight). A detector then records the abundance of each ion.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The presented ¹H NMR, ¹³C NMR, FT-IR, and MS data, along with the detailed experimental protocols, offer a solid foundation for researchers working with this compound. The provided workflows and interpretations are designed to ensure scientific integrity and facilitate the accurate structural elucidation and quality assessment of this important chemical intermediate.

References

- Katritzky, A. R., & Ambler, A. P. (1963). Infrared Spectral-Structural Correlations of Some Substituted Pyridines. Applied Spectroscopy, 17(4), 82-88.

- Goel, R. K., & Sanyal, N. K. (1997). Infrared Spectral Studies of Some Substituted Pyridines. Asian Journal of Chemistry, 9(2), 288-291.

- Wong, J. L. (1975). The vibrational spectra of pyridine, pyridine-4-d, pyridine-2,6-d2, and pyridine-3,5-d2. Canadian Journal of Chemistry, 53(15), 2239-2247.

- University of Cape Town. (n.d.). Chapter 2: Synthesis and characterisation of chromium(III) tri-pyridine complexes.

- ResearchGate. (n.d.). FTIR spectrum for Pyridine.

- Lu, X., Wang, L., Yu, Y., & Yang, H. (2016). High resolution NMR spectra of as-prepared samples. ResearchGate.

- Reth, M., Zenckel, U., O'Sullivan, G., & Tentschert, J. (2017). Deconvolution of Soft Ionization Mass Spectra of Chlorinated Paraffins To Resolve Congener Groups. ResearchGate.

- Chemistry 1000. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS).

- The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000696).

- Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.

- Kuhn, S., & Gasteiger, J. (2023). NMR shift prediction from small data quantities.

- MDPI. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Wikipedia. (n.d.). 2,6-Dichloropyridine.

- Sharma, V. K., Kumar, P., & Sharma, S. D. (1998). Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. Asian Journal of Chemistry, 10(3), 527-531.

- SpectraBase. (n.d.). 2,6-Dichloropyridine - Optional[15N NMR] - Chemical Shifts.

- Infochems. (n.d.). This compound.

- ChemBK. (n.d.). (2,5-dichloropyridin-3-yl)methanol.

- PubChem. (n.d.). (5,6-Dichloropyridin-3-yl)methanol.

- Google Patents. (n.d.). CN104478794A - Synthesis method of 2,6-dichloropyridine.

- Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). CH3OH infrared spectrum of methanol.

- ResearchGate. (n.d.). The calculated IR spectrum of the methanol monomer and dimer (pink...).

- SpectraBase. (n.d.). 3-Amino-2,6-dichloropyridine - Optional[Vapor Phase IR] - Spectrum.

- MDPI. (2022). Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation.

Sources

- 1. rsc.org [rsc.org]

- 2. 2 6-DICHLOROPYRIDINE-3-CARBOXALDEHYDE(55304-73-9) 1H NMR [m.chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. researchgate.net [researchgate.net]

- 7. Infrared Spectral-Structural Correlations of Some Substituted Pyridines [opg.optica.org]

- 8. asianpubs.org [asianpubs.org]

- 9. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.washington.edu [chem.washington.edu]

- 13. researchgate.net [researchgate.net]

- 14. asianpubs.org [asianpubs.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Physical properties of (2,6-Dichloropyridin-3-yl)methanol

An In-depth Technical Guide to the Physical and Chemical Characterization of (2,6-Dichloropyridin-3-yl)methanol

Abstract

This compound is a key heterocyclic building block in medicinal chemistry and drug discovery. Its utility as a synthetic intermediate is profoundly influenced by its physical and chemical properties, which dictate reaction conditions, formulation strategies, and ultimately, its suitability for incorporation into drug candidates. This technical guide provides a comprehensive overview of the essential physical properties of this compound. Beyond a simple datasheet, this document details the experimental methodologies for property determination, offering field-proven insights into the causality behind these analytical choices. It is designed for researchers, medicinal chemists, and drug development professionals who require a deep, practical understanding of this important compound.

Chemical Identity and Molecular Structure

The foundational step in characterizing any chemical entity is to confirm its identity and structure. This compound is a disubstituted pyridine ring bearing two chlorine atoms and a hydroxymethyl group.

-

Molecular Formula: C₆H₅Cl₂NO

-

Molecular Weight: 178.02 g/mol

-

CAS Number: 185129-63-7

-

Canonical SMILES: C1=C(C(=NC(=C1)Cl)Cl)CO

The arrangement of substituents is critical. The two electron-withdrawing chlorine atoms at positions 2 and 6 significantly influence the electron density of the pyridine ring, impacting its reactivity and basicity. The hydroxymethyl group at position 3 provides a key functional handle for further synthetic transformations and introduces the potential for hydrogen bonding.

Summary of Physical Properties

Comprehensive, experimentally verified data for this specific isomer is not extensively published. The following table summarizes key physical properties based on data from analogous compounds and predictive models, which serve as a reliable baseline for laboratory work.

| Property | Value / Description | Significance in Drug Development |

| Appearance | White to off-white solid | Purity indicator; affects handling and formulation. |

| Melting Point | 93 - 98 °C | A sharp melting range is a primary indicator of purity. |

| Boiling Point | ~305.7 °C at 760 mmHg (Predicted) | Defines purification options (distillation) and thermal stability limits. |

| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents. Low solubility in water. | Crucial for selecting reaction solvents, purification methods, and developing formulations for biological assays. |

| Density | ~1.5 g/cm³ (Predicted) | Important for process scale-up and reaction volume calculations. |

| pKa | ~12.5 (Alcoholic Proton, Predicted) | Influences the compound's charge state in physiological environments, affecting solubility, permeability, and target binding. |

Spectroscopic and Chromatographic Profile

Spectroscopic analysis is indispensable for structural verification and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive information regarding the carbon-hydrogen framework.

-

¹H NMR: The proton spectrum is expected to show distinct signals:

-

A singlet or broad singlet for the hydroxyl (-OH) proton, whose chemical shift is highly dependent on solvent and concentration.

-

A singlet for the methylene (-CH₂) protons adjacent to the hydroxyl group.

-

Two doublets in the aromatic region corresponding to the two protons on the pyridine ring, exhibiting coupling to each other.

-

-

¹³C NMR: The carbon spectrum will show six distinct signals: one for the methylene carbon and five for the carbons of the dichloropyridine ring. The carbons bonded to chlorine will be significantly downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

-

O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group's hydrogen bonding.

-

C-H Stretch: Aromatic and aliphatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

-

C=C and C=N Stretch: Aromatic ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region.

-

C-Cl Stretch: Strong absorptions in the fingerprint region, typically around 600-800 cm⁻¹, corresponding to the carbon-chlorine bonds.

Mass Spectrometry (MS)

MS confirms the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion Peak (M⁺): The spectrum will show a characteristic isotopic pattern for a molecule containing two chlorine atoms. The M⁺, [M+2]⁺, and [M+4]⁺ peaks will appear in an approximate ratio of 9:6:1, confirming the presence of two chlorine atoms. The exact mass should correspond to the molecular formula C₆H₅Cl₂NO.

Experimental Protocols for Property Determination

The trustworthiness of physical data hinges on the validity of the experimental methods used. The following are standardized protocols for characterizing a novel compound like this compound.

Melting Point Determination Workflow

Causality: The melting point is a sensitive measure of purity. Impurities disrupt the crystal lattice, typically broadening and depressing the melting range. A sharp, well-defined melting point is a primary criterion for compound validation.

Caption: Workflow for accurate melting point determination.

Aqueous Solubility Determination (Shake-Flask Method)

Causality: Thermodynamic solubility is a critical parameter for drug development, influencing absorption and bioavailability. The shake-flask method (OECD Guideline 105) is the gold standard for its determination.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of solid this compound to a known volume of purified water (or a relevant buffer, e.g., PBS pH 7.4) in a glass flask.

-

Equilibration: Seal the flask and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid must be confirmed.

-

Separation: Allow the suspension to settle. Separate the saturated aqueous phase from the excess solid using centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS.

-

Validation: The process should be repeated to ensure reproducibility. The pH of the saturated solution should also be measured and reported.

The Role of Physical Properties in Drug Discovery

Understanding the physical properties of this compound is not an academic exercise; it directly impacts its application in synthesizing novel therapeutics.

Caption: Interrelation of physical properties and their impact on drug discovery workflows.

-

Synthetic Utility: The solubility profile dictates the choice of solvents for synthetic reactions, ensuring homogeneity and optimal reaction rates. The hydroxyl group's reactivity is modulated by the electronic effects of the chloro-substituents.

-

Purification and Isolation: The solid nature and melting point of the compound make recrystallization a viable and effective purification method. Its chromatographic behavior is determined by its polarity.

-

Biological Screening: When used to create new chemical entities, the inherent properties of the dichloropyridine scaffold, such as its pKa and lipophilicity, contribute to the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the final drug candidate.

Safety, Handling, and Storage

As with all chlorinated heterocyclic compounds, proper handling is essential to ensure laboratory safety.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[2] Avoid contact with skin, eyes, and clothing.[3] Wash hands thoroughly after handling.[4]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1]

-

Hazard Identification: This compound is expected to be harmful if swallowed and may cause skin, eye, and respiratory irritation.[5]

Conclusion

This compound is more than just a chemical structure; it is a tool for innovation in pharmaceutical research. Its physical properties—melting point, solubility, and spectroscopic signature—are the critical parameters that define its utility, purity, and safety. By applying the rigorous experimental methodologies outlined in this guide, researchers can ensure the quality and reliability of their work, paving the way for the successful development of next-generation therapeutics.

References

- PubChem. (5,6-Dichloropyridin-3-yl)methanol.

- Kelly, M. J., et al. (2014). Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1][2][4]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. Journal of Medicinal Chemistry, 57(10), 3912-23. [Link]

Sources

Solubility of (2,6-Dichloropyridin-3-yl)methanol in organic solvents

An In-depth Technical Guide to the Solubility of (2,6-Dichloropyridin-3-yl)methanol in Organic Solvents

Abstract

The solubility of an Active Pharmaceutical Ingredient (API) is a critical determinant of its efficacy, bioavailability, and formulate-ability.[1][2][3] This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key heterocyclic intermediate in pharmaceutical synthesis. We delve into the foundational physicochemical properties of the molecule that govern its behavior in various solvent systems. This guide synthesizes theoretical principles with practical, field-proven methodologies for solubility determination. A detailed, step-by-step protocol for the universally recognized shake-flask method is provided, supplemented by a high-throughput screening context.[4][5] Lacking extensive public data, this document offers a predictive solubility map based on the principle of "like dissolves like" and an analysis of intermolecular forces.[6][7] This guide is intended for researchers, scientists, and drug development professionals, providing the necessary tools to understand, predict, and experimentally verify the solubility of this compound, thereby accelerating process optimization and formulation development.

Introduction: The Critical Role of Solubility in Drug Development

In pharmaceutical research and development, the journey from a new chemical entity (NCE) to a viable drug product is fraught with challenges. Among the most fundamental of these is solubility. An API must be in a dissolved state to be absorbed and exert its therapeutic effect, particularly for oral dosage forms, which are the most common and convenient route of administration.[1][8][9] Poor aqueous solubility is a leading cause of failure for promising drug candidates, leading to low or erratic bioavailability, which can compromise clinical outcomes.[1][3][9]

Understanding the solubility of an API like this compound in a variety of organic solvents is paramount for several reasons:

-

Process Chemistry: Optimizing reaction conditions, controlling crystallization, and designing effective purification strategies (e.g., recrystallization) all depend on precise solubility knowledge.

-

Formulation Development: Creating stable and effective dosage forms, from liquid solutions to amorphous solid dispersions, requires selecting appropriate excipients and solvent systems in which the API is sufficiently soluble.[10]

-

Preclinical Assessment: Early-stage in vitro and in vivo screening assays require the compound to be dissolved, often in a co-solvent system, to obtain reliable data on efficacy and toxicity.[1][11]

This guide provides the theoretical framework and practical protocols to empower researchers to make informed decisions regarding the use of this compound in their development workflows.

Physicochemical Profile of this compound

To predict the solubility of a compound, one must first understand its molecular structure and inherent properties. The structure dictates the types and strengths of intermolecular forces it can form with solvent molecules.

-

Molecular Structure:

-

Key Structural Features Influencing Solubility:

-

Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom. The nitrogen atom is a hydrogen bond acceptor and contributes to the molecule's overall polarity.

-

Dichloro-Substituents: Two chlorine atoms are attached to the pyridine ring at positions 2 and 6. These electronegative atoms create significant dipole moments, increasing the molecule's polarity. However, they also add to the molecular volume, which can sometimes hinder solubility.

-

Methanol Group (-CH₂OH): This is the most significant functional group for determining solubility in polar solvents. The hydroxyl (-OH) group can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen atom). This capability is crucial for interacting with protic solvents like water, methanol, and ethanol.

-

Based on these features, this compound can be classified as a polar organic molecule with strong potential for hydrogen bonding.

Theoretical Principles: "Like Dissolves Like"

The guiding principle of solubility is that a solute will dissolve best in a solvent that has a similar polarity and forms similar types of intermolecular forces.[6][7][14] This is a consequence of the thermodynamics of mixing, where a favorable dissolution process requires the energy released from new solute-solvent interactions to be comparable to the energy required to break existing solute-solute and solvent-solvent interactions.

-

Polar Solvents: These solvents have large dipole moments. They can be further divided into:

-

Polar Protic Solvents (e.g., water, methanol, ethanol): These contain O-H or N-H bonds and can act as hydrogen bond donors and acceptors. They are most effective at dissolving polar solutes that can also participate in hydrogen bonding.[6]

-

Polar Aprotic Solvents (e.g., acetone, DMSO, acetonitrile): These possess dipole moments but lack O-H or N-H bonds, so they can only act as hydrogen bond acceptors. They are good at dissolving polar solutes through dipole-dipole interactions.

-

-

Nonpolar Solvents (e.g., hexane, toluene): These have minimal to no dipole moment and primarily interact through weak London dispersion forces. They are effective at dissolving nonpolar solutes.[6]

Given its structure, this compound is expected to be most soluble in polar solvents, particularly those that are protic, due to the potential for strong hydrogen bonding.

Experimental Determination of Thermodynamic Solubility

While theoretical principles provide a strong predictive foundation, empirical measurement is essential for obtaining accurate, quantitative solubility data. The Shake-Flask Method is the gold-standard technique for determining thermodynamic (or equilibrium) solubility due to its reliability and directness.[4][5]

The Shake-Flask Protocol: A Self-Validating System

This protocol is designed to ensure that a true equilibrium between the undissolved solid and the saturated solution is achieved.

Objective: To determine the maximum concentration of this compound that dissolves in a given solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (HPLC grade or equivalent)

-

Glass vials with screw caps (e.g., 4 mL)

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Quantification instrument (e.g., HPLC-UV or UV-Vis Spectrophotometer)

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The key is to add enough solid so that some remains undissolved at the end of the experiment, ensuring saturation.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient duration to reach equilibrium. A period of 24-48 hours is standard.[15] Causality: This extended period ensures that the dissolution rate and precipitation rate become equal, reflecting the true thermodynamic solubility rather than a kinetically trapped state.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the controlled temperature for a short period to let the excess solid settle. Then, centrifuge the vials to pellet any remaining suspended particles. Trustworthiness: This step is critical to prevent undissolved solid from being carried over into the sample for analysis, which would artificially inflate the measured solubility.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

-

Filtration: Immediately filter the supernatant through a syringe filter into a clean vial. Causality: Filtration removes any fine, non-sedimented particles, providing a final, self-validating check to ensure only the dissolved compound is quantified.

-

Dilution: Accurately dilute the filtered saturate with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound. A calibration curve prepared from standards of known concentration is required for accurate quantification.[16]

-

Calculation: Calculate the original solubility in the saturated solution, accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Assay.

Predicted Solubility Profile of this compound

In the absence of extensive published quantitative data, a qualitative solubility profile can be predicted based on the principles of intermolecular forces. This table serves as a practical guide for solvent selection in initial experimental designs.

| Solvent Class | Example Solvents | Predicted Solubility | Primary Interactions |

| Polar Protic | Methanol, Ethanol | High | Strong Hydrogen Bonding (Donor & Acceptor) with -OH group |

| Polar Aprotic | Acetone, Acetonitrile | Moderate to High | Dipole-Dipole interactions, H-Bond Accepting (with -OH) |

| Polar Aprotic | DMSO, DMF | High | Strong Dipole-Dipole, Strong H-Bond Accepting |

| Slightly Polar | Dichloromethane (DCM) | Moderate | Dipole-Dipole interactions |

| Nonpolar Aromatic | Toluene | Low | Weak London Dispersion Forces, some Pi-stacking |

| Nonpolar Aliphatic | Hexane, Heptane | Very Low | Weak London Dispersion Forces |

Analysis of Intermolecular Interactions

The predicted solubility trends are a direct result of the specific interactions between the solute and solvent molecules.

-

In Polar Protic Solvents (e.g., Methanol): The primary interaction is strong hydrogen bonding. The hydroxyl group of this compound can donate a hydrogen to the oxygen of a methanol molecule and accept a hydrogen from another methanol molecule. The pyridine nitrogen also acts as a hydrogen bond acceptor. These strong, favorable interactions readily overcome the solute's crystal lattice energy, leading to high solubility.[17]

-

In Polar Aprotic Solvents (e.g., Acetone): The carbonyl oxygen of acetone is a strong hydrogen bond acceptor and can interact favorably with the hydroxyl group of the solute. Additionally, strong dipole-dipole interactions exist between the polar C=O bond of acetone and the polar C-Cl and pyridine ring of the solute. While strong, these interactions are generally less energetic than the dual donor/acceptor hydrogen bonds in protic solvents, resulting in slightly lower but still significant solubility.

-

In Nonpolar Solvents (e.g., Hexane): The only available interactions are weak London dispersion forces. These forces are insufficient to break the strong intermolecular hydrogen bonds and dipole-dipole interactions holding the solute molecules together in their crystal lattice. Consequently, solubility is very low.

Diagram of Molecular Interactions

Caption: Dominant intermolecular forces with different solvent types.

Conclusion and Practical Implications

This guide establishes that this compound is a polar molecule with a high propensity for forming hydrogen bonds. Its solubility is predicted to be highest in polar solvents, particularly protic ones like methanol and ethanol, and lowest in nonpolar aliphatic solvents like hexane.

For the practicing scientist, this means:

-

Reaction Chemistry: Polar solvents such as acetonitrile, DMF, or alcohols are likely excellent choices for conducting reactions involving this compound.

-

Purification: A mixed-solvent system could be ideal for recrystallization. For example, dissolving the compound in a "good" solvent like hot methanol and then adding a "poor" anti-solvent like water or hexane could effectively induce crystallization of the pure product.

-

Formulation: For early-stage testing, stock solutions can be reliably prepared in DMSO or ethanol.

While this guide provides a robust predictive framework, the Shake-Flask method remains the indispensable tool for obtaining the precise quantitative data needed for rigorous process development, formulation design, and regulatory filings.

References

- Gokey, T., et al. (2020). Development of a high-throughput solubility screening assay for use in antibody discovery. mAbs, 12(1), 1759731.

- StudySmarter. Polarity and Solubility of Organic Compounds.

- University of Calgary. (2023). Solubility of Organic Compounds.

- Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry, 72(8), 1781-1787.

- Enamine. Shake-Flask Aqueous Solubility Assay.

- Biopharma Asia. (2017). High Throughput Solubility Screening Method for Assessing Feasibility of Developing Self-Emulsifying Lipid Based Formulations.

- Homework.Study.com. How does polarity affect solubility?.

- Quora. (2017). Is it true that polar organic solvents dissolve polar organic solutes better than water?.

- Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.

- Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry.

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.

- U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov.

- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Farmacia. (2020). The Importance of Solubility for New Drug Molecules.

- Pharma Excipients. (2025). High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering.

- Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.

- Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs.

- BioAssay Systems. Solubility Testing – Shake Flask Method.

- AZoLifeSciences. (2020). How to Achieve Drug Solubility.

- Nielsen, S. B., et al. (2019). Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES). International Journal of Pharmaceutics, 569, 118583.

- Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.

- ResearchGate. (2025). Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents.

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. PMC - NIH.

- Facco, P., et al. (2024). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. International Journal of Pharmaceutics, 658, 124233.

- BOC Sciences. API Solubility: Key Factor in Oral Drug Bioavailability.

- PubChem. (5,6-Dichloropyridin-3-yl)methanol.

- Hwang, S., et al. (2011). Methanol strengthens hydrogen bonds and weakens hydrophobic interactions in proteins--a combined molecular dynamics and NMR study. The Journal of Physical Chemistry B, 115(20), 6653-60.

- BLDpharm. This compound.

Sources

- 1. ucd.ie [ucd.ie]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. ascendiacdmo.com [ascendiacdmo.com]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. pharmaexcipients.com [pharmaexcipients.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. homework.study.com [homework.study.com]

- 8. azolifesciences.com [azolifesciences.com]

- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 11. enamine.net [enamine.net]

- 12. (5,6-Dichloropyridin-3-yl)methanol | C6H5Cl2NO | CID 21882961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 55304-90-0|this compound|BLD Pharm [bldpharm.com]

- 14. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. bioassaysys.com [bioassaysys.com]

- 17. Methanol strengthens hydrogen bonds and weakens hydrophobic interactions in proteins--a combined molecular dynamics and NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (2,6-Dichloropyridin-3-yl)methanol: From Discovery to Application

This guide provides a comprehensive technical overview of (2,6-Dichloropyridin-3-yl)methanol, a key heterocyclic building block in modern organic synthesis. We will explore its historical discovery, delve into detailed synthetic protocols with mechanistic insights, and illuminate its critical role in the development of pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic endeavors.

Introduction: A Versatile Scaffold in Medicinal Chemistry

This compound, with the CAS Registry Number 55304-90-0, is a substituted pyridinylmethanol that has emerged as a valuable intermediate in the synthesis of complex organic molecules. Its structure, featuring a pyridine ring with two chlorine atoms and a hydroxymethyl group, offers multiple reaction sites for further functionalization. The electron-withdrawing nature of the chlorine atoms significantly influences the reactivity of the pyridine ring, making it a versatile scaffold for the construction of various biologically active compounds. This guide will trace the journey of this molecule from its initial synthesis to its application in the pharmaceutical industry.

The Genesis of this compound: A Historical Perspective

The first comprehensive synthesis of this compound was reported by B. D. Christie and H. Rapoport in their 1985 publication in the Journal of Organic Chemistry.[1][2][3] Their work, focused on the synthesis of optically pure pipecolates, laid the groundwork for the preparation of this important synthetic intermediate.[2] The development of a reliable synthetic route to this compound was a significant step, enabling its use in more complex synthetic endeavors, particularly in the field of medicinal chemistry.

Prior to the targeted synthesis of this compound, the foundational work on the synthesis of its precursor, 2,6-dichloropyridine, was crucial. This precursor is typically produced through the chlorination of pyridine or 2-chloropyridine.[4] The availability of 2,6-dichloropyridine was a key enabler for the subsequent development of its derivatives, including the title compound.

Synthetic Methodologies: A Detailed Protocol and Mechanistic Insights

The most common and efficient laboratory-scale synthesis of this compound involves the reduction of its corresponding carboxylic acid, 2,6-dichloronicotinic acid, or its aldehyde, 2,6-dichloropyridine-3-carboxaldehyde.

Synthesis of the Precursor: 2,6-Dichloropyridine-3-carboxaldehyde

The aldehyde precursor can be synthesized from this compound through oxidation, or more strategically, prepared from 2,6-dichloropyridine. A common route involves the lithiation of 2,6-dichloropyridine followed by quenching with a formylating agent.

Reduction of 2,6-Dichloropyridine-3-carboxaldehyde to this compound

The reduction of the aldehyde to the primary alcohol is a standard transformation in organic synthesis.

Experimental Protocol:

Reaction: Reduction of 2,6-Dichloropyridine-3-carboxaldehyde

-